3-(2-Chloropyridin-4-yl)oxy-6-methyl-2-phenyl-pyridine
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Overview
Description
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could result in dechlorinated derivatives.
Scientific Research Applications
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine: Similar in structure but with different substitution patterns.
3-Chloro-6-[(2-chloro-3-pyridinyl)oxy]pyridazine: Another compound with a pyridine ring and chloro substituents, used in similar applications.
Uniqueness
3-[(2-Chloro-4-pyridinyl)oxy]-6-methyl-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxy-6-methyl-2-phenylpyridine |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-8-15(21-14-9-10-19-16(18)11-14)17(20-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
IUBYAVDTVWTPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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